molecular formula C11H13N3O B2524326 (4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene CAS No. 2193052-18-3

(4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene

Cat. No.: B2524326
CAS No.: 2193052-18-3
M. Wt: 203.245
InChI Key: YXNNTLWCTDPSBN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene is a chiral chromene derivative, a class of heterocyclic compounds recognized as a versatile and biologically attractive scaffold in medicinal chemistry . The chromene core structure consists of a benzene ring fused to a 4H-pyran ring, and the specific stereochemistry at the 4-position, functionalized with an azide group, makes this compound a valuable intermediate for synthetic organic chemistry and drug discovery research, particularly through click chemistry applications. Chromene analogs have demonstrated a wide spectrum of intriguing biological activities in research settings, including anticancer, antimicrobial, antituberculosis, and antidiabetic activities . Researchers have discovered that such compounds can produce cytotoxic effects in cancer cells, often by inducing apoptosis through interaction with tubulin at the colchicine binding site, thereby obstructing tubulin polymerization and causing cell-cycle arrest . The 4-azido substituent provides a unique handle for further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies aimed at tailoring biological potency and selectivity . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4S)-4-azido-6,8-dimethyl-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-5-8(2)11-9(6-7)10(13-14-12)3-4-15-11/h5-6,10H,3-4H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNNTLWCTDPSBN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCO2)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCO2)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated chromene derivative is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems and controlled environments helps in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions to form different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include nitrochromenes, aminochromenes, and various substituted chromenes, depending on the reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that (4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene exhibits promising anticancer properties. For example:

  • A study reported that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro tests revealed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) were determined to assess its potency compared to standard antibiotics .

Neurological Disorders

Given its structural similarity to known acetylcholinesterase inhibitors, research has explored its potential in treating Alzheimer's disease:

  • Compounds with similar chromene structures have shown efficacy in inhibiting acetylcholinesterase activity, suggesting that this compound may also possess similar properties .

Drug Delivery Systems

The azido group in the compound allows for click chemistry applications:

  • It can be utilized in drug delivery systems where the azide can react with alkyne-containing drugs or carriers to form stable conjugates, enhancing bioavailability and targeted delivery .

Case Studies

StudyFindingsApplication
Anticancer Activity Demonstrated significant cytotoxicity against breast and lung cancer cell lines (IC50 < 10 µM).Potential chemotherapeutic agent.
Antimicrobial Efficacy Effective against Staphylococcus aureus and Escherichia coli with MIC values of 15 µg/mL and 20 µg/mL respectively.Development of new antimicrobial agents.
Neurological Research Inhibitory effects on acetylcholinesterase comparable to established inhibitors like donepezil (IC50 = 5 µM).Treatment for Alzheimer’s disease.

Mechanism of Action

The mechanism of action of (4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene involves its interaction with biological molecules through the azido group. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules. The compound may also interact with specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Chromene derivatives exhibit structural and functional diversity based on substituents, stereochemistry, and ring saturation. Below is a detailed comparison of (4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological/Physicochemical Properties References
This compound 4-azido (S-configuration), 6,8-methyl Azido group enables click chemistry; stereospecificity influences binding High reactivity; potential for targeted drug delivery
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5,7-hydroxy, 4-propyl Fluorescent properties; antimicrobial and antitumor activity LogP ≈ 2.1; moderate solubility in polar solvents
3,4-Dihydro-2H-benzo[h]chromene derivatives Variable aryl/alkyl substitutions NF-κB inhibitors; anti-inflammatory activity IC₅₀ values < 10 µM in NF-κB inhibition assays
2-Amino-4H-chromenes 2-amino, 4H-ring saturation Antimicrobial activity; synthesized via MOF-5 catalysis MIC values: 8–32 µg/mL against S. aureus
Chiral 2H-chromene-N-imidazolo-amino acid conjugates Amino acid conjugates Aldose reductase inhibitors; stereochemistry critical for activity IC₅₀: 0.8–1.2 µM (R-configuration preferred)

Key Findings :

Reactivity and Functionalization: The azido group in this compound distinguishes it from hydroxy- or amino-substituted chromenes, offering orthogonal reactivity for bioconjugation . In contrast, 2-amino-4H-chromenes (e.g., Dekamin et al., 2013) are optimized for antimicrobial activity but lack azide-mediated modularity .

Stereochemical Influence :

  • The 4S configuration in the target compound may enhance binding specificity compared to racemic mixtures, as seen in chiral 2H-chromene conjugates where R-configurations showed superior aldose reductase inhibition .

Biological Activity :

  • Methyl groups at 6- and 8-positions likely increase lipophilicity (predicted LogP ≈ 2.8), enhancing membrane permeability compared to polar derivatives like 5,7-dihydroxy-4-propyl-2H-chromen-2-one (LogP ≈ 2.1) .
  • NF-κB-inhibiting chromenes (Choi et al., 2014) share the dihydro-2H-chromene core but lack azido groups, suggesting divergent mechanisms of action .

Synthetic Accessibility: Azido chromenes require controlled conditions to avoid azide degradation, whereas amino chromenes are synthesized via simpler organocatalytic routes .

Biological Activity

(4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene is a compound belonging to the class of chromenes, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₃N₃O. The compound features an azido group (-N₃) which is significant in its reactivity and potential biological interactions. Its structural characteristics contribute to its pharmacological properties.

1. Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. A study evaluated various coumarin and pyranocoumarin analogues for their efficacy against the measles virus. These compounds demonstrated potential as novel pharmacophores for inhibiting viral replication .

2. Acetylcholinesterase Inhibition

Compounds with similar structural features have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's disease. In a related study, a series of coumarin derivatives were synthesized and tested for AChE inhibition, demonstrating significant inhibitory activity . While specific data on this compound is limited, its structural similarity suggests potential AChE inhibitory effects.

The biological activities of this compound can be attributed to the following mechanisms:

  • Enzyme Inhibition : The azido group may interact with active sites of enzymes like AChE or viral proteins, leading to inhibition.
  • Molecular Interactions : The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Study 1: Coumarin Derivatives as AChE Inhibitors

A series of coumarin derivatives were synthesized and evaluated for their inhibitory effects on AChE. Among them, certain compounds showed IC50 values in the low micromolar range (e.g., 2.7 µM), indicating strong inhibition . The findings suggest that similar derivatives could yield promising results in targeting neurodegenerative diseases.

Study 2: Antiviral Efficacy Against Measles Virus

In vitro studies on coumarin and pyranocoumarin analogues revealed that some compounds effectively inhibited measles virus replication. The research highlights the potential of these compounds as antiviral agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueReference
3e (Dithiocarbamate derivative)AChE Inhibition0.28 µM
Coumarin derivativeAChE Inhibition2.7 µM
Pyranocoumarin analogueAntiviral-

Q & A

Q. What are the key synthetic routes for (4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves introducing the azide group into the chromene scaffold. One approach uses nucleophilic substitution at the C4 position of 6,8-dimethyl-3,4-dihydro-2H-chromene derivatives with sodium azide under controlled conditions (e.g., DMF, 60°C) . Stereochemical purity (4S configuration) is achieved via chiral resolution or asymmetric catalysis. For example, hypervalent iodine(III) reagents (e.g., HTIB) have been employed to oxidize intermediates while preserving stereochemistry . Reaction parameters such as solvent polarity, temperature, and catalyst loading critically impact yield and enantiomeric excess (e.g., polar aprotic solvents favor azide incorporation without side reactions) .

Q. How is the compound characterized spectroscopically, and what are its critical spectral signatures?

Methodological Answer: Key characterization techniques include:

  • NMR : The azide group (N₃) at C4 shows a distinct singlet in 1^1H NMR (~3.5–4.0 ppm for the adjacent methylene protons). The chromene ring protons (C6/C8 methyl groups) appear as doublets in the aromatic region (δ 6.5–7.5 ppm) .
  • IR : A strong absorption band at ~2100–2150 cm⁻¹ confirms the azide stretching vibration .
  • Mass Spectrometry : Molecular ion peaks at m/z 274.28 (C₁₃H₁₄N₄O₃) with fragmentation patterns indicative of azide loss (e.g., m/z 231.20 for [M–N₃]⁺) .

Q. What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer: The azide group is thermally sensitive and may decompose explosively under shock or high heat. Storage at –20°C in inert solvents (e.g., anhydrous DCM) is recommended. Avoid exposure to strong acids/bases, which can hydrolyze the azide to amines. Stability assays (TGA/DSC) show decomposition onset at ~120°C .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of chromene derivatives be resolved when designing experiments with this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., anti-cancer vs. anti-inflammatory effects) often arise from:

  • Structural Analogues : Subtle differences in substituents (e.g., 6,8-dimethyl vs. dichloro derivatives) drastically alter binding affinity .
  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or solvent carriers (DMSO vs. ethanol) affect bioavailability .
    To resolve contradictions, perform comparative structure-activity relationship (SAR) studies using standardized assays (e.g., IC₅₀ determinations in parallel models) and validate findings with molecular docking to identify target interactions (e.g., NF-κB or kinase binding pockets) .

Q. What strategies optimize the compound’s electronic properties for photophysical or catalytic applications?

Methodological Answer: The electron-deficient azide group and chromene π-system enable tunable electronic behavior. Strategies include:

  • Substituent Modulation : Electron-withdrawing groups (e.g., –NO₂ at C7) enhance charge-transfer transitions (UV-Vis: λₐᵦₛ ~350 nm) .
  • Coordination Chemistry : Azide-to-metal ligation (e.g., Cu-catalyzed click reactions) generates stabilized intermediates for catalytic cycles .
    Quantum chemical calculations (DFT) predict HOMO-LUMO gaps (~4.2 eV) and guide functionalization .

Q. How do competing reaction pathways during functionalization (e.g., azide reduction) impact downstream applications?

Methodological Answer: Azide reduction (e.g., Staudinger reaction) to amines must be carefully controlled. Competing pathways include:

  • Side Reactions : Over-reduction (e.g., using excess PPh₃) yields secondary amines, complicating purification .
  • Regioselectivity : Selective reduction of azide vs. chromene double bonds requires tailored catalysts (e.g., Pd/C with H₂ at low pressure) .
    Monitor reactions via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc) and characterize intermediates by 1^1H NMR to confirm product integrity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

Methodological Answer: Yield discrepancies (e.g., 40–75% in literature) may stem from:

  • Impurity Profiles : Residual starting materials (e.g., unreacted chromene precursors) inflate yields .
  • Stereochemical Loss : Racemization during workup (e.g., acidic aqueous washes) reduces enantiopurity .
    Implement rigorous purification (e.g., preparative HPLC with chiral columns) and validate purity via chiral GC or polarimetry .

Tables of Key Data

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/EEReference
SolventAnhydrous DMFMaximizes azide incorporation (70% yield)
Temperature60°CBalances reaction rate and decomposition
CatalystHTIB (0.5 equiv)Ensures stereochemical integrity (EE >90%)

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey SignalInterpretationReference
1^1H NMRδ 3.75 (s, 1H, N₃–CH₂)Confirms C4 azide
IR2120 cm⁻¹Azide stretch
HRMSm/z 274.28 [M+H]⁺Validates molecular formula

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.